![molecular formula C18H19N3O3 B2888925 N-(3,4-dimethoxyphenyl)-2-(1H-indazol-3-yl)-N-methylacetamide CAS No. 1427962-22-8](/img/structure/B2888925.png)
N-(3,4-dimethoxyphenyl)-2-(1H-indazol-3-yl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-2-(1H-indazol-3-yl)-N-methylacetamide, also known as DIM-1, is a novel chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of indazole derivatives and has shown promising results in various scientific studies.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-2-(1H-indazol-3-yl)-N-methylacetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. In cancer research, this compound has been found to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. It has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells.
In neurodegenerative disease research, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function and memory impairment in animal models of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(1H-indazol-3-yl)-N-methylacetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. This compound has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy metabolism and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in cancer cells and animal models of inflammation. It has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3,4-dimethoxyphenyl)-2-(1H-indazol-3-yl)-N-methylacetamide in lab experiments is its low toxicity and high solubility in water and organic solvents. This makes it easy to administer and study in vitro and in vivo experiments. However, one of the limitations is the lack of long-term toxicity and pharmacokinetic data, which may limit its potential clinical applications.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dimethoxyphenyl)-2-(1H-indazol-3-yl)-N-methylacetamide. One of the areas of interest is its potential use in combination therapy with other drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the development of novel drug delivery systems for this compound, such as nanoparticles and liposomes, to improve its bioavailability and efficacy. Furthermore, more studies are needed to investigate the long-term toxicity and pharmacokinetics of this compound in animal models and humans.
Synthesemethoden
The synthesis of N-(3,4-dimethoxyphenyl)-2-(1H-indazol-3-yl)-N-methylacetamide involves the reaction of 3,4-dimethoxybenzaldehyde and 3-amino-1H-indazole in the presence of acetic anhydride and catalytic amount of sulfuric acid. The resulting product is then treated with N-methylacetamide to obtain the final product, this compound. The purity and yield of this compound can be improved by recrystallization and column chromatography.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2H-indazol-3-yl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-21(12-8-9-16(23-2)17(10-12)24-3)18(22)11-15-13-6-4-5-7-14(13)19-20-15/h4-10H,11H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDLDCMDFKQPAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)OC)OC)C(=O)CC2=C3C=CC=CC3=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.